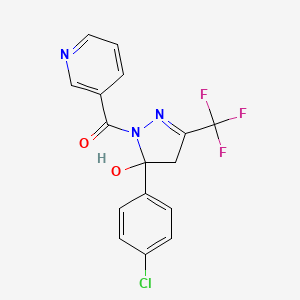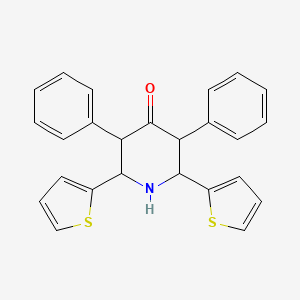![molecular formula C27H18N2O3 B5206393 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5206393.png)
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, also known as BNP, is a synthetic compound with potential applications in scientific research. BNP has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wirkmechanismus
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to generate singlet oxygen upon irradiation with light, making it a potential photosensitizer for PDT. 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been shown to react with ROS, making it a potential fluorescent probe for their detection. Additionally, 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to induce apoptosis in tumor cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to have a cytotoxic effect on cancer cells, while having minimal toxicity to normal cells. 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been shown to induce the production of ROS in cancer cells, leading to oxidative stress and apoptosis. Additionally, 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to inhibit the growth of tumors in vivo, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has several advantages for lab experiments, including its low toxicity to normal cells, its ability to generate singlet oxygen upon irradiation with light, and its potential as a fluorescent probe for the detection of ROS. However, 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione also has some limitations, including its limited solubility in aqueous solutions and its potential for photobleaching.
Zukünftige Richtungen
There are several potential future directions for 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione research, including the development of more efficient synthesis methods, the investigation of 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione as a potential anti-cancer agent in vivo, and the development of 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione-based fluorescent probes for the detection of ROS in vivo. Additionally, the use of 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione as a photosensitizer for PDT could be further explored, potentially leading to the development of more effective cancer treatments.
Synthesemethoden
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione can be synthesized using a variety of methods, including the reaction of 2-naphthol with benzylamine, followed by oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The resulting product is purified using column chromatography, yielding 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione as a yellow powder.
Wissenschaftliche Forschungsanwendungen
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy (PDT). 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been investigated for its anti-tumor activity in vitro and in vivo.
Eigenschaften
IUPAC Name |
7-(benzylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3/c30-26-17-10-4-5-11-18(17)27(31)24-23(26)20(28-15-16-8-2-1-3-9-16)14-22-25(24)29-19-12-6-7-13-21(19)32-22/h1-14,28-29H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCCIUHYMXOFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5206315.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5206337.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol](/img/structure/B5206361.png)
![2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5206368.png)

![2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5206420.png)